

Tideglusib safety profile vs other GSK-3 β inhibitors

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Compound Focus: Tideglusib

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Tideglusib vs. Other GSK-3 β Inhibitors

Inhibitor Name	Mechanism of Inhibition	Binding Site	IC50 / Potency	Key Safety & Clinical Development Notes
Tideglusib	Irreversible, non-ATP-competitive [1] [2]	Allosteric site (involves Cys-199) [3] [1]	60 nM [2]	Withdrawn from Phase II trials for Alzheimer's disease (safety & efficacy issues) [3]. Studied for other conditions (AUD, tooth repair) [4] [5].
AR-A014418	Reversible, ATP-competitive [3]	ATP-binding site [3]	Ki = 38 nM [2]	Preclinical status. Selective over 26 other kinases in testing [2].
CHIR-99021 (Laduviglusib)	Reversible, ATP-competitive [6]	ATP-binding site [3]	6.7 nM [2]	Preclinical status. High selectivity for GSK-3 over CDKs [2].
SB-216763	Reversible, ATP-competitive [3]	ATP-binding site [3]	~34.3 nM [2]	Preclinical status. Potent and selective in cell-free assays [2].

Detailed Profiles and Experimental Data

Tideglusib

- **Irreversible Mechanism:** Studies show that enzyme activity does not recover after **Tideglusib** is removed, and its dissociation rate constant is effectively zero, classifying it as an irreversible inhibitor [1].
- **Safety and Efficacy in Trials:** Despite positive results in animal models, it failed Phase II clinical studies for Alzheimer's disease due to a lack of sufficient efficacy and safety concerns [3] [7].
- **Potential Off-Target Effects:** Research indicates that its inhibition is specific to GSK-3 β and does not affect other kinases with a homologous cysteine residue, suggesting a degree of selectivity in its mechanism [1].
- **Other Research Applications:** Preclinical studies show it can decrease ethanol consumption in models of alcohol use disorder (AUD) [4], and it is being investigated for promoting tooth repair by stimulating the Wnt/ β -catenin signaling pathway [5].

Other Notable GSK-3 β Inhibitors

- **ATP-competitive Inhibitors (e.g., CHIR-99021, AR-A014418):** These compounds compete with ATP for binding in the kinase's catalytic site. While they can be highly potent and selective, a major challenge is achieving specificity across the hundreds of other kinases in the human genome, which raises the risk of off-target effects [6] [7].
- **Substrate-competitive Inhibitors (e.g., L803-mts):** These peptides mimic the natural substrate of GSK-3 β and inhibit its phosphorylation activity. They can offer high specificity but often face challenges with cellular permeability and stability [3] [6].

Key Experimental Protocols for Profiling Inhibitors

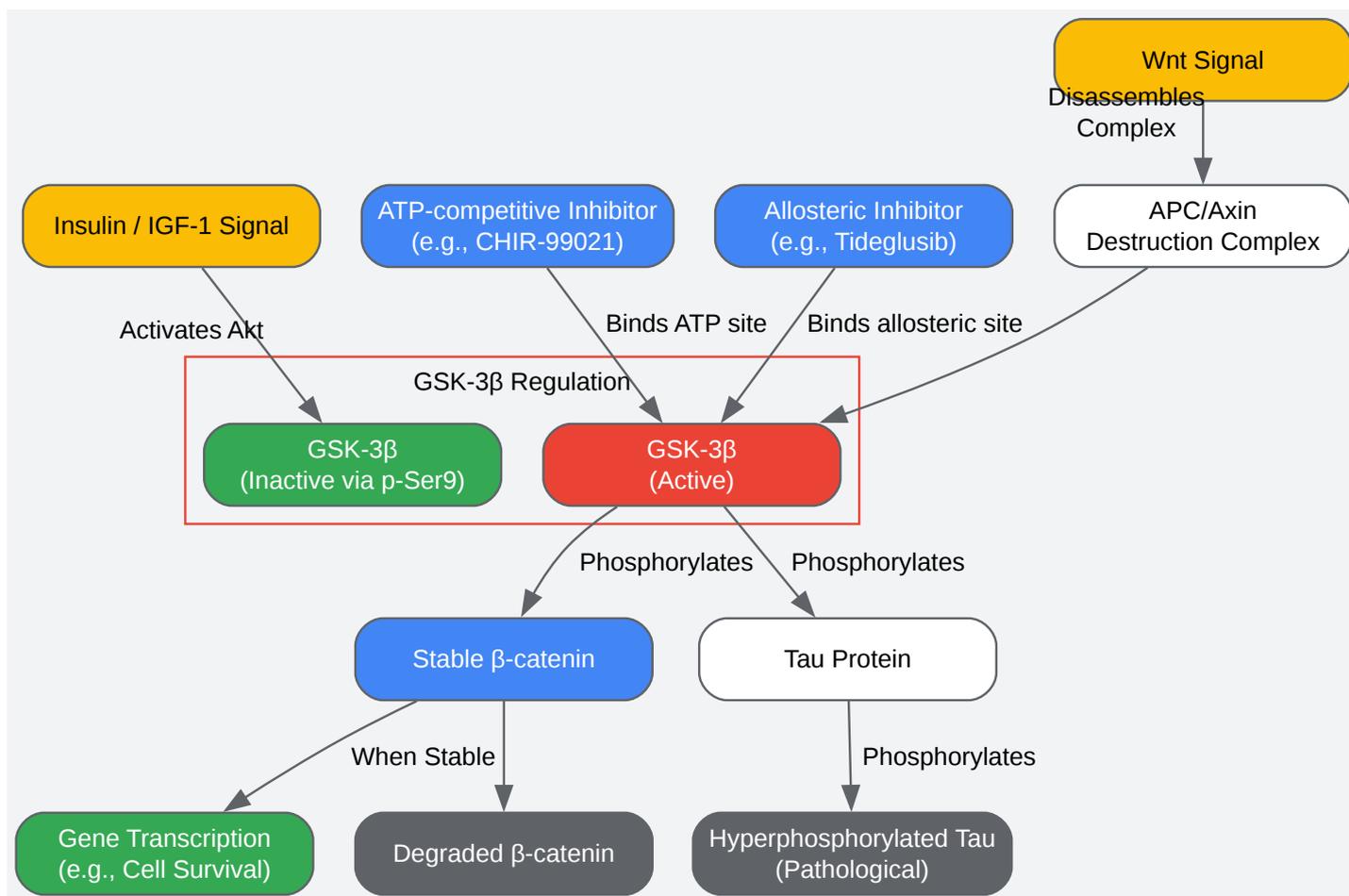
To objectively compare the safety and efficacy of these inhibitors, researchers rely on standardized experimental protocols. Key methodologies include:

- **Enzyme Kinetics and Irreversibility Testing:**
 - **Method:** Pre-incubate GSK-3 β enzyme with the inhibitor, then extensively dialyze the mixture to remove unbound compound [1].

- **Measurement:** Compare enzyme activity before and after dialysis. A lack of activity recovery indicates irreversible inhibition, as seen with **Tideglusib** [1].
 - **Significance:** This distinguishes reversible from irreversible inhibitors and has major implications for dosing and potential side effects.
- **Cellular Target Engagement and Toxicity:**
 - **Mechanism:** Treat primary neurons or other relevant cell lines with the inhibitor [1] [4].
 - **Measurement:**
 - **Western Blot:** Analyze lysates for phosphorylation of canonical GSK-3 β substrates (e.g., β -catenin) to confirm target engagement [6].
 - **Cell Viability Assays:** Use assays like MTT to detect cytotoxicity and establish a therapeutic window [1].
 - **Liver Toxicity Markers:** *In vivo*, measure serum markers like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) [4].
 - **Kinase Selectivity Profiling:**
 - **Method:** Use panels of hundreds of purified human kinases (e.g., 400+ kinases) to test the inhibitor across a wide spectrum [6].
 - **Measurement:** Identify kinases that are inhibited at a specific concentration (e.g., 1 μ M). A compound with high selectivity will only affect a very small number of kinases besides GSK-3 β [6].
 - **Significance:** This is a critical step in predicting potential off-target effects and overall safety.

GSK-3 β Inhibition and Key Signaling Pathways

The diagram below illustrates the central role of GSK-3 β in cellular signaling and the points of intervention for different inhibitor types.



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